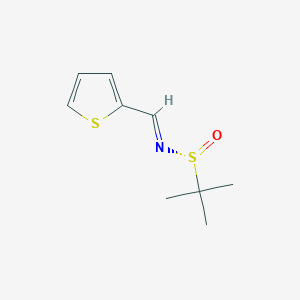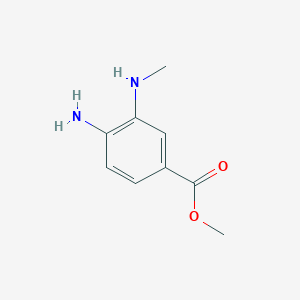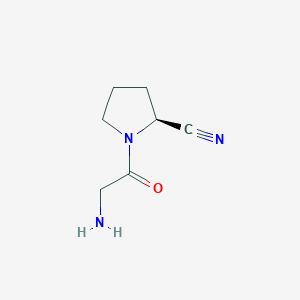![molecular formula C12H13FN4 B1399693 3-(4-フルオロベンジル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピラジン CAS No. 1159553-30-6](/img/structure/B1399693.png)
3-(4-フルオロベンジル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピラジン
説明
“3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用
医薬品化学: c-Met阻害
この化合物は、様々な形態のがんに関与しているc-Metタンパク質キナーゼの潜在的な阻害剤として同定されています。 c-Metの阻害は、癌細胞の増殖と生存を妨げる可能性があり、抗癌剤開発の有望な標的となっています .
神経薬理学: GABA A調節
トリアゾロピラジン誘導体は、GABA A受容体のアロステリックモジュレーターとして作用することが示されています。 これは、脳内の抑制性神経伝達の調節を通じて、てんかん、不安、不眠症などの神経疾患の治療に潜在的な応用があることを示唆しています .
高分子化学: 太陽電池への応用
この化合物の構造的特性により、太陽電池に使用されるポリマーへの組み込みが検討されています。 これらのポリマーは、太陽電池の効率を高めることができ、より持続可能なエネルギー源の開発に貢献します .
蛍光プローブ
トリアゾロピラジン誘導体のユニークな構造により、蛍光プローブとして使用することができます。 このアプリケーションは、特定の分子や細胞成分を追跡およびイメージングするための生物学的研究において貴重です .
酵素阻害: BACE-1阻害剤
研究により、これらの化合物は、βアミロイドペプチドの産生に関与する酵素であるBACE-1(βセクレターゼ1)の阻害剤として作用する可能性があることが示されています。 BACE-1の阻害は、アルツハイマー病の治療戦略であり、アミロイドプラークの形成を抑制することを目指しています .
抗菌剤
トリアゾロピラジンの構造モチーフは、抗菌作用を持つことが知られています。 これは、特に抗生物質耐性の上昇に伴い、新しい抗菌剤や抗真菌剤の開発のための候補となります .
将来の方向性
The future directions for “3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more research could be conducted to better understand its chemical reactions and synthesis .
作用機序
Target of Action
The primary targets of 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play crucial roles in cellular processes such as cell growth, survival, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. For instance, the inhibition of c-Met disrupts the hepatocyte growth factor (HGF) pathway, which is involved in cell growth and survival . Similarly, the inhibition of VEGFR-2 disrupts the vascular endothelial growth factor (VEGF) pathway, which is involved in angiogenesis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound’s intervention on intracellular c-Met signaling of A549 cells was verified by the result of Western blot .
生化学分析
Biochemical Properties
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as c-Met kinase and PARP1 (Poly ADP-ribose polymerase 1). The interaction with c-Met kinase involves binding to the ATP-binding site, thereby inhibiting its activity and affecting downstream signaling pathways . Similarly, the compound inhibits PARP1 by binding to its catalytic domain, which prevents the repair of DNA damage and induces cell death in cancer cells .
Cellular Effects
The effects of 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine on various cell types have been extensively studied. In cancer cells, it has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting DNA repair mechanisms. This compound influences cell function by modulating gene expression, particularly genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the ATP-binding site of c-Met kinase, inhibiting its phosphorylation activity and subsequent activation of downstream signaling pathways . In the case of PARP1, the compound binds to the catalytic domain, preventing the addition of ADP-ribose polymers to target proteins, which is crucial for DNA repair . These interactions result in the inhibition of enzyme activity and induction of cell death in cancer cells.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been evaluated in laboratory settings. Over time, the compound remains stable under physiological conditions, maintaining its inhibitory effects on target enzymes. Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of c-Met kinase and PARP1, resulting in prolonged effects on cellular function and viability .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites are then excreted via the renal route. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall bioavailability . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential drug interactions.
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUCZYBBJUGEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC=C(C=C3)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734429 | |
| Record name | 3-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159553-30-6 | |
| Record name | 3-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1399611.png)













